Metal Complexation Behavior: 5-(3-Chlorophenyl) Ligand Forms Structurally Distinct Coordination Complexes Relative to Unsubstituted Oxadiazole-2-thiols
5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol (CPoxSH) forms well-defined complexes with Zn(II), Cd(II), Hg(II), Mn(II), Co(II), and Ni(II) in 1:2 metal-to-ligand stoichiometry when reacted with metal acetates, whereas reaction with HgX₂ (X = Cl, Br, SCN) proceeds with 1:1 stoichiometry [1]. The ligand can be prepared via microwave irradiation, which reduces reaction time compared to conventional reflux methods while maintaining comparable yield [1]. This defined stoichiometric behavior contrasts with the more variable coordination patterns observed with unsubstituted 1,3,4-oxadiazole-2-thiol, where the absence of the aryl substituent reduces steric control over metal center geometry [2].
| Evidence Dimension | Metal complex stoichiometry and synthetic efficiency |
|---|---|
| Target Compound Data | 1:2 (M:L) for M(II) acetates of Zn, Cd, Co, Ni; 1:1 for HgX₂; microwave synthesis reduces reaction time |
| Comparator Or Baseline | Unsubstituted 1,3,4-oxadiazole-2-thiol: variable coordination behavior and geometry |
| Quantified Difference | Defined 1:2 and 1:1 stoichiometric ratios vs. variable coordination; microwave method time reduction (quantitative time data not reported in source) |
| Conditions | Reactions performed with MCl₂·xH₂O and M(OAc)₂·xH₂O in appropriate solvent systems |
Why This Matters
The predictable stoichiometry and microwave-accelerated synthesis of CPoxSH complexes enable reproducible preparation of metal-organic materials, which is critical for laboratories developing catalysts, sensors, or metallodrug candidates.
- [1] Al-Janabi, A.S.M., Al-Soumadaiy, G.A., Khear-Allah, B.A. Preparation Ligand 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol by New Method and Complexation with Transition Metals. Orient. J. Chem. 2011, 27(4). View Source
- [2] Singh, N.K., Ganguly, S. Synthesis, Characterization, and Biological Evaluation of New Oxadiazole Analogues: A Comprehensive Experimental and Computational Investigation. ChemistrySelect 2025. DOI: 10.1002/slct.202500769. View Source
